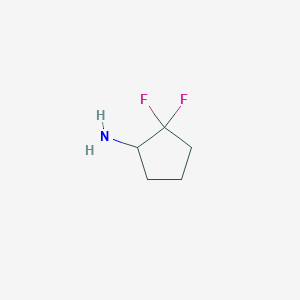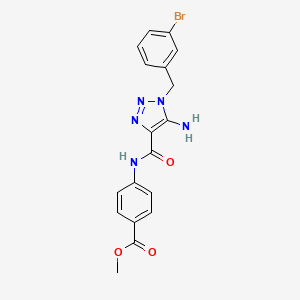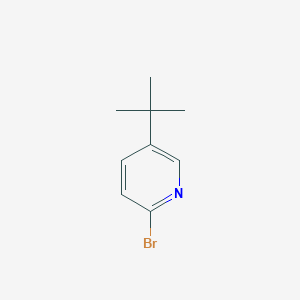
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone is a novel compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an interesting target for further investigation.
Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
- Discovery of Potent Cholesterol Absorption Inhibitors : A study by Rosenblum et al. (1998) discusses the discovery of SCH 58235, a compound closely related to the chemical . This compound was designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in animal models (Rosenblum et al., 1998).
Synthesis and Structure Analysis
- Synthesis of Substituted Azetidinones : Jagannadham et al. (2019) focus on the synthesis of 2-azetidinones scaffold, highlighting its biological and pharmacological potencies. The study emphasizes the significance of sulfonamide rings and derivatives in medicinal chemistry (Jagannadham et al., 2019).
Proton Exchange Membranes for Fuel Cells
- Comb-Shaped Poly(arylene ether sulfone)s : A study by Kim et al. (2008) explores the use of sulfonated compounds in creating proton exchange membranes for fuel cells. The polymers exhibit high proton conductivity and are potential materials for polyelectrolyte membrane applications (Kim et al., 2008).
Fluorimetric Detection in Analytical Chemistry
- Liquid Chromatographic Determination Using Fluorimetric Detection : Research by Compañó et al. (1995) discusses using fluorimetric detection in liquid chromatography, highlighting the role of fluorine-containing compounds in enhancing detection sensitivity (Compañó et al., 1995).
Sulfonated Poly(ether ether ketone) for Fuel Cell Applications
- Novel Sulfonated Poly(ether ether ketone) : Li et al. (2009) describe synthesizing a new sulfonated poly(ether ether ketone) with pendant carboxyl groups, showcasing its potential in direct methanol fuel cell applications (Li et al., 2009).
Antiandrogen and Antiestrogenic Activity
- Nonsteroidal Antiandrogen and Antiestrogenic Compounds : Studies have investigated the synthesis and biological activity of compounds with antiandrogen and antiestrogenic properties. Tucker et al. (1988) and Jones et al. (1979) provide insights into the resolution of specific nonsteroidal antiandrogens and the synthesis of compounds demonstrating potent antiestrogenic activity (Tucker et al., 1988); (Jones et al., 1979).
Biological Activities of Arylmethanones
- Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, showing favorable herbicidal and insecticidal activities, demonstrating the chemical's potential in agricultural applications (Wang et al., 2015).
Drug Metabolism and Disposition Studies
- Preclinical Disposition of GDC-0973 : Choo et al. (2012) discuss the disposition of GDC-0973, a potent inhibitor related to the chemical , highlighting its pharmacokinetic-pharmacodynamic modeling and potential therapeutic applications (Choo et al., 2012).
Carbonic Anhydrase Inhibitors
- Bromophenol Derivatives as Carbonic Anhydrase Inhibitors : Akbaba et al. (2013) detail the synthesis of novel bromophenol derivatives, including their inhibitory potencies against carbonic anhydrase, showing the relevance of fluorinated compounds in enzyme inhibition (Akbaba et al., 2013).
Crystal Structure Analysis
- Structure of Thiophene Derivatives : Nagaraju et al. (2018) report the crystal structure of a thiophene derivative, underlining the importance of such compounds in material science and pharmaceuticals (Nagaraju et al., 2018).
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S/c1-2-3-14-4-6-15(7-5-14)19(22)21-12-18(13-21)25(23,24)17-10-8-16(20)9-11-17/h4-11,18H,2-3,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQJVARUYJTAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(4-propylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2518099.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)
![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)
![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)
![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)